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Compound of Interest

Compound Name: (rel)-BMS-641988

Cat. No.: B10788434

(rel)-BMS-641988 is a novel, nonsteroidal androgen receptor (AR) antagonist that was
developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1][2][3] It demonstrated
high binding affinity for the AR and potent functional antagonism in preclinical studies.[1][3] The
compound showed superior efficacy over the standard antiandrogen, bicalutamide, in various in
vitro and in vivo models, including those resistant to bicalutamide.[1][4][5] Despite its promising
preclinical profile, the clinical development of BMS-641988 was halted during Phase | trials due
to a seizure observed in a patient, which was attributed to off-target effects.[2][6]

This technical guide provides a comprehensive overview of the preclinical pharmacology of
(rel)-BMS-641988, summarizing key data, experimental methodologies, and the underlying
mechanism of action.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of BMS-
641988, facilitating a clear comparison of its activity.

Table 1: In Vitro Activity of BMS-641988
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Parameter Cell Line BMS-641988 Bicalutamide Reference
AR Binding

o ) MDA-MB-453 1.8+0.2 373 [7]
Affinity (Ki, nM)
MDA-MB-453 10 [2]

1.7 [8]

AR
Transactivation MDA-MB-453 16+3 173 + 67 [7]
(IC50, nM)
LNCaP 153+ 77 935 + 257 [7]
CWR-22rvl 56 [2]
MDA 453 16 [8]
LNCaP 153 [8]

Table 2: In Vivo Efficacy of BMS-641988 in Prostate
Cancer Xenograft Models

Xenograft Dose (mg/kg, Tumor Growth
Treatment o Reference
Model p-o., qd) Inhibition (%)
CWR-22-
BMS-641988 90 >90 [4]
BMSLD1
Bicalutamide 150 <50 [4]
BMS-641988 90 95 [9]
Bicalutamide 150 33 [9]
LuCaP 23.1 BMS-641988 Stasis [4]

Table 3: In Vivo Pharmacodynamic Effects of BMS-

641988 in Mature Rats

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://aacrjournals.org/cancerres/article/69/16/6522/549839/Discovery-of-BMS-641988-a-Novel-and-Potent
https://en.wikipedia.org/wiki/BMS-641988
https://www.medchemexpress.com/bms-641988.html
https://aacrjournals.org/cancerres/article/69/16/6522/549839/Discovery-of-BMS-641988-a-Novel-and-Potent
https://aacrjournals.org/cancerres/article/69/16/6522/549839/Discovery-of-BMS-641988-a-Novel-and-Potent
https://en.wikipedia.org/wiki/BMS-641988
https://www.medchemexpress.com/bms-641988.html
https://www.medchemexpress.com/bms-641988.html
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://www.researchgate.net/figure/BMS-641988-antiandrogen-activity-in-human-prostate-cancer-models-A-BMS-641988-antitumor_tbl2_26716530
https://www.researchgate.net/figure/BMS-641988-antiandrogen-activity-in-human-prostate-cancer-models-A-BMS-641988-antitumor_tbl2_26716530
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Weight
Organ Treatment Dose (mg/kg) Reduction (% Reference
of Control)
Ventral Prostate BMS-641988 1 52+7 [7]
Bicalutamide 1 70+ 24 [7]
Seminal Vesicles BMS-641988 1 32+3 [7]
Bicalutamide 1 505 [7]
BMS-641988 3 26+6 [7]
Bicalutamide 3 33115 [7]

Mechanism of Action

BMS-641988 is a competitive antagonist of the androgen receptor.[2] In prostate cancer, the
AR is a key signaling pathway that drives tumor growth.[1] Androgens, such as testosterone
and dihydrotestosterone (DHT), bind to the AR, leading to its activation and the transcription of
genes involved in cell proliferation and survival. BMS-641988 binds to the AR with high affinity,
preventing the binding of androgens and thereby inhibiting AR-mediated signaling.[1][4] Gene
expression profiling of CWR-22-BMSLD1 xenograft models revealed that treatment with BMS-
641988 resulted in a gene expression profile more similar to castration than that of
bicalutamide.[4]
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Mechanism of action of BMS-641988 as an androgen receptor antagonist.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Androgen Receptor Binding Assay

A cell-based radioligand competitive binding assay was performed using the human breast
adenocarcinoma MDA-MB-453 cell line, which endogenously expresses wild-type AR.[7] The
assay determines the affinity of the compound for the AR by measuring its ability to displace
the radiolabeled androgen, [3H]dihydrotestosterone ([3H]DHT). The binding affinity is
expressed as the inhibitor constant (Ki).
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Workflow for the androgen receptor binding assay.

AR-Mediated Transactivation Assay

The functional antagonist activity of BMS-641988 was determined using cell-based reporter
assays.[4] Cell lines expressing either wild-type (MDA-MB-453) or mutant (LNCaP) AR were
transiently transfected with a reporter gene construct.[5] This construct contains a reporter
gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an AR-dependent
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promoter. The ability of BMS-641988 to inhibit androgen-induced reporter gene expression was
measured, and the half-maximal inhibitory concentration (IC50) was calculated.

In Vivo Xenograft Models

The antitumor activity of BMS-641988 was evaluated in human prostate cancer xenograft
models.[1]

e CWR-22-BMSLD1 Model: This model is derived from a primary human prostate
adenocarcinoma and expresses an AR with a H874Y mutation.[7] Tumors were
subcutaneously implanted in male nude mice.[7] Once tumors reached a certain volume,
mice were treated orally with BMS-641988, bicalutamide, or vehicle.[7] Tumor volume was
measured over time to assess treatment efficacy.[7] This model is particularly relevant as it is
only marginally responsive to bicalutamide, allowing for the assessment of efficacy in a
resistant setting.[7]

e LuCaP 23.1 Model: This is another human prostate cancer xenograft model in which BMS-
641988 demonstrated high efficacy, inducing stasis throughout the dosing period.[4]
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General workflow for in vivo xenograft studies.
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Immature Rat Prostate Weight (IRPW) PK/PD Model

The pharmacodynamic effects of BMS-641988 in vivo were assessed using the immature rat
prostate weight (IRPW) model.[1] In this model, the compound's effect on the AR-dependent
growth of the prostate and seminal vesicles was measured.[1] Compounds were administered
orally once a day for four days, and the plasma concentrations of the drug were measured two
hours after the last dose.[1]

Metabolism and Off-Target Effects

BMS-641988 is metabolized by CYP3A4 to BMS-570511, which is then reduced to BMS-
501949 by cytosolic reductases.[2] All three compounds exhibit similar antiandrogenic activity.

[2]

In addition to its potent antiandrogen activity, BMS-641988 was found to be a negative
allosteric modulator of the GABAA receptor.[2] This off-target activity is believed to be the
cause of the seizures observed in animals at high doses and in a patient during a Phase |
clinical trial, which ultimately led to the discontinuation of its development.[2] The drug was also
noted to cause some QT prolongation.[2]

Conclusion

(rel)-BMS-641988 is a potent, orally active androgen receptor antagonist that demonstrated
significant promise in preclinical models of prostate cancer, including those with resistance to
existing therapies. Its superior efficacy compared to bicalutamide highlighted its potential as a
next-generation antiandrogen. However, the emergence of significant off-target neurological
toxicity during early clinical development prevented its further investigation. The preclinical data
for BMS-641988 remains a valuable case study for the development of novel AR antagonists,
emphasizing the critical importance of early and thorough off-target liability screening in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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